(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a methanol group, with an indene moiety fused to the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the pyrrolidine ring.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indene moiety or the pyrrolidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indene or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, the compound can be used as a probe to study the interactions of indene and pyrrolidine-containing molecules with biological targets.
Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and pyrrolidine moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol
- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)ethanol
- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)propanol
Comparison: Compared to its analogs, (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility. Additionally, the specific positioning of the methanol group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in certain applications.
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-10-13-6-3-7-15(13)14-8-11-4-1-2-5-12(11)9-14;/h1-2,4-5,13-14,16H,3,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNUAHMRFCNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC3=CC=CC=C3C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.